REACTION_CXSMILES
|
[Li]CCCC.[CH2:6]([O:9][CH2:10][C:11]([O:13]CC)=O)[CH:7]=[CH2:8].I[CH2:17][Cl:18].CC(O)=O>C1COCC1.CCOCC>[CH2:6]([O:9][CH2:10][C:11]([CH2:17][Cl:18])=[O:13])[CH:7]=[CH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled again to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring 30 min at −78° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at RT for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
partitioned between Et2O and brine
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat. aq. NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by SiO2 gel chromatography (hexane/Et2O=9/1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |